molecular formula C13H13N3O3S B15031130 (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid

(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid

Katalognummer: B15031130
Molekulargewicht: 291.33 g/mol
InChI-Schlüssel: FVRSVHJIIHGNHR-OVCLIPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidine ring, a hydrazone linkage, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid typically involves the condensation of thiazolidine-2,4-dione with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then subjected to purification processes like recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazolidinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted thiazolidinones, hydrazine derivatives, and oxo compounds. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines, making it a promising candidate for further drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its anti-inflammatory and antioxidant properties are of particular interest for the treatment of chronic diseases such as arthritis and cardiovascular disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Wirkmechanismus

The mechanism of action of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could result from the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidine-2,4-dione: A precursor in the synthesis of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid.

    Hydrazone derivatives: Compounds with similar hydrazone linkages.

    Substituted thiazolidinones: Compounds with variations in the thiazolidine ring or substituents.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Eigenschaften

Molekularformel

C13H13N3O3S

Molekulargewicht

291.33 g/mol

IUPAC-Name

2-[(2E)-4-oxo-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-12(19)10(20-13)7-11(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,14,16,19)/b15-8+

InChI-Schlüssel

FVRSVHJIIHGNHR-OVCLIPMQSA-N

Isomerische SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC=CC=C2

Kanonische SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.